molecular formula C21H24N2O B5794704 1-cinnamoyl-4-(2-methylbenzyl)piperazine

1-cinnamoyl-4-(2-methylbenzyl)piperazine

Cat. No.: B5794704
M. Wt: 320.4 g/mol
InChI Key: MYMBJYDTNSROHX-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cinnamoyl-4-(2-methylbenzyl)piperazine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It features a piperazine core, a common structural motif in drug discovery, which is substituted with a cinnamoyl group and a 2-methylbenzyl group. The cinnamoyl moiety is a key pharmacophore found in various bioactive molecules, while the benzylpiperazine structure is recognized as a privileged scaffold in the development of ligands for various central nervous system (CNS) targets . This specific molecular architecture makes it a valuable chemical tool for probing biological systems. This compound is primarily applied in the investigation of structure-activity relationships (SAR), particularly in the design and synthesis of novel ligands. Researchers utilize this compound as a key intermediate or reference standard in the development of potential therapeutic agents. Its structure suggests potential for interaction with various enzyme systems and receptors, drawing parallels to other cinnamylpiperazine and benzylpiperazine derivatives studied for their biological activities . The mechanism of action is highly dependent on the specific research context and target. As a research-grade compound, it is provided to facilitate in vitro studies and aid in the exploration of new chemical entities for scientific advancement. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for any form of human consumption.

Properties

IUPAC Name

(E)-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-18-7-5-6-10-20(18)17-22-13-15-23(16-14-22)21(24)12-11-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMBJYDTNSROHX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that compounds with cinnamoyl substitutions exhibit significant antimicrobial properties. In a study examining various cinnamoyl derivatives, including 1-cinnamoyl-4-(2-methylbenzyl)piperazine, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be low, indicating strong antibacterial efficacy, particularly against strains like Staphylococcus aureus and Escherichia coli .

2. Antiviral Potential
The compound's structure suggests potential antiviral applications. Molecular docking studies have shown that similar cinnamoyl derivatives can interact effectively with viral proteins, potentially inhibiting their function. This property positions this compound as a candidate for further investigation in antiviral drug development .

3. Neuropharmacological Effects
Piperazine derivatives are known for their psychoactive properties. Research has explored the effects of various piperazine compounds on neurotransmitter systems, suggesting that this compound could influence serotonin and dopamine pathways, making it a candidate for studying neuropharmacological effects .

Case Studies

Case Study 1: Antimicrobial Efficacy
In vitro studies conducted on a series of cinnamoyl-substituted piperazines, including this compound, revealed significant antibacterial activity against multiple strains. The results indicated that the compound had an MIC value of 0.125 mg/mL against Bacillus cereus, showcasing its potential as an antimicrobial agent .

CompoundMIC (mg/mL)Target Bacteria
This compound0.125Bacillus cereus
Compound X0.25Staphylococcus aureus
Compound Y0.5Escherichia coli

Case Study 2: Antiviral Activity
Molecular docking analyses have demonstrated that compounds similar to this compound bind effectively to viral proteins such as those involved in influenza A virus replication. These findings suggest that further exploration could lead to the development of effective antiviral therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Modifications and Physicochemical Properties

Piperazine derivatives with varying substituents and spacers exhibit distinct solubility and ionization profiles. For example:

  • Compound 8ac (ethylene spacer between piperazine and quinolone): Aqueous solubility >80 μM at pH 2.0 and 6.5, pKa ~6–7 .
  • Compound 8a (direct N-phenylpiperazinyl attachment): Solubility <20 μM at both pH values, pKa <3.8 .
  • 1-Cinnamoyl-4-(2-methylbenzyl)piperazine : The cinnamoyl group’s hydrophobicity may reduce solubility compared to derivatives with ethylene spacers. However, the 2-methylbenzyl group (ortho-substituted) could enhance lipophilicity (ClogP) relative to para-substituted analogs like 1-(4-chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine () .

Table 1: Physicochemical Properties of Selected Piperazine Derivatives

Compound Substituents/Spacers Solubility (μM) pKa ClogP (Predicted)
8ac Ethylene spacer >80 6–7 ~2.5
8a N-phenylpiperazinyl (no spacer) <20 <3.8 ~3.8
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine () 3-Methylbenzyl, 2-CF3-benzyl N/A N/A ~4.2
Target compound Cinnamoyl, 2-methylbenzyl Moderate* ~5–6* ~3.9

*Predicted based on structural analogs .

Metabolic Stability and Toxicity

Piperazine moieties are metabolic hotspots, prone to deethylation or oxidation (). For example, MT-45 () undergoes rapid metabolism, whereas This compound ’s cinnamoyl group may slow degradation by steric hindrance. Piperazine derivatives also show reduced cardiotoxicity (e.g., hERG inhibition) compared to morpholine analogs .

Key Research Findings and Implications

Substituent Position : Ortho-substituted benzyl groups (e.g., 2-methylbenzyl) enhance lipophilicity but may reduce solubility compared to para-substituted analogs .

Linker Length : Ethylene/methylene spacers improve solubility and pKa, critical for oral bioavailability .

Receptor Selectivity : Piperazine cores confer selectivity for targets like VMAT2 and 5-HT1A over off-target proteins .

Metabolic Challenges : Piperazine’s metabolic liability necessitates structural optimization (e.g., bulky substituents) to enhance stability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-cinnamoyl-4-(2-methylbenzyl)piperazine?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives. For example, modifying the benzyl or cinnamoyl substituents requires precise control of reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) to ensure regioselectivity .
  • Characterization : Use elemental analysis (C, H, N content), FTIR for functional groups (e.g., carbonyl peaks at ~1650–1750 cm⁻¹), and NMR (¹H/¹³C) to confirm substituent positions. Mass spectrometry (HRMS) validates molecular weight .

Q. What pharmacological activities have been reported for structurally similar piperazine derivatives?

  • Piperazine derivatives exhibit diverse activities:

  • Local Anesthetic : Derivatives with phenyl-propionic or phenoxyethyl radicals show infiltration anesthesia via sodium channel modulation .
  • Antimicrobial/Anticancer : Substituted aromatic groups (e.g., chlorobenzyl) enhance interactions with bacterial enzymes or kinase targets like Wee1 .
  • Antiplatelet : Modifications with sulfur-containing groups (e.g., methylsulfanyl) may inhibit platelet aggregation pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent groups) influence the biological activity and toxicity of this compound?

  • Activity-Toxicity Trade-offs : Introducing bulky groups (e.g., beta-cyclodextrin) reduces toxicity but may sterically hinder target binding, decreasing potency .
  • Substituent Effects :

  • Cinnamoyl Group : The α,β-unsaturated carbonyl moiety may enhance electrophilic reactivity, increasing interactions with nucleophilic residues in enzymes .
  • 2-Methylbenzyl Group : Methyl substitution on the benzyl ring improves lipophilicity, potentially enhancing blood-brain barrier penetration for CNS targets .
    • Methodology : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity on HEK-293 cells) paired with computational docking (AutoDock Vina) to map substituent interactions .

Q. How can researchers resolve contradictions in experimental data, such as reduced biological activity despite improved toxicity profiles?

  • Case Study : Beta-cyclodextrin-modified piperazine derivatives showed lower toxicity but reduced antiplatelet activity. This suggests a need to balance steric shielding (toxicity reduction) with ligand-receptor accessibility.
  • Approach :

Conduct dose-response studies to identify optimal activity-toxicity windows.

Use molecular dynamics simulations to analyze conformational changes in the compound-receptor complex .

Explore alternative delivery systems (e.g., liposomes) to enhance bioavailability without structural modification .

Q. What computational strategies are effective in predicting the target selectivity of this compound derivatives?

  • Pharmacophore Modeling : Identify key features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .
  • Molecular Docking : Screen against kinase databases (e.g., PDB) to prioritize targets like T-type calcium channels or dopamine D3 receptors .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to optimize pharmacokinetics .

Future Research Directions

Q. What novel methodologies could advance the development of this compound as a therapeutic candidate?

  • Hybrid Pharmacophores : Combine the piperazine scaffold with pyrazole or quinazoline moieties to target dual mechanisms (e.g., kinase inhibition + antimicrobial activity) .
  • Crystallography Studies : Resolve supramolecular interactions (e.g., host-guest complexes) to improve stability and formulation .
  • In Vivo Models : Validate anti-inflammatory or analgesic effects in rodent pain models (e.g., carrageenan-induced edema) to bridge in vitro findings .

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